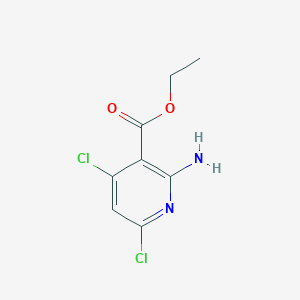

Ethyl 2-amino-4,6-dichloronicotinate

Description

Contextualization of Substituted Pyridine (B92270) Derivatives as Versatile Synthetic Intermediates

The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a fundamental scaffold in a vast number of biologically active compounds and functional materials. nih.govglobalresearchonline.net Its derivatives are integral to pharmaceuticals, agrochemicals, and materials science. globalresearchonline.netnih.gov The nitrogen atom in the pyridine ring influences its chemical properties, making it electron-deficient compared to benzene (B151609) and generally more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov

The introduction of various substituents onto the pyridine core dramatically expands its synthetic utility. Electron-withdrawing groups enhance the ring's susceptibility to nucleophilic attack, while electron-donating groups can facilitate electrophilic substitution. This tunability allows substituted pyridines to serve as key intermediates in the assembly of complex target molecules. nih.govresearchgate.net Their ability to be readily converted into a wide range of other functional derivatives has solidified their importance in both academic research and industrial applications. nih.gov

Strategic Importance of Ethyl 2-amino-4,6-dichloronicotinate in Contemporary Heterocyclic Chemistry

Within the broad class of substituted pyridines, Ethyl 2-amino-4,6-dichloronicotinate stands out as a particularly strategic synthetic intermediate. Its value lies in the orthogonal reactivity of its multiple functional groups—an amino group, two chlorine atoms, and an ethyl ester—all attached to the electron-deficient pyridine nucleus.

This specific arrangement offers several avenues for chemical elaboration:

Nucleophilic Aromatic Substitution (SNAr): The two chlorine atoms at the 4- and 6-positions are excellent leaving groups, readily displaced by a variety of nucleophiles. researchgate.net The electron-withdrawing nature of the pyridine nitrogen and the ester group activates these positions for SNAr reactions. researchgate.net This allows for the sequential and often regioselective introduction of new substituents, such as amines, alkoxides, or thiolates.

Amino Group Reactivity: The 2-amino group is a versatile handle for further transformations. It can act as a nucleophile itself, participate in condensation reactions, or be converted into other functionalities via diazotization. wikipedia.orginnospk.com Its presence is crucial for building fused heterocyclic systems, such as pyrazolopyridines or triazolopyridines.

Ester Group Modification: The ethyl nicotinate (B505614) moiety can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formations or other carboxylate chemistries. Alternatively, it can be reduced or reacted with organometallic reagents.

The combination of these features in a single molecule allows for the rapid construction of molecular complexity from a readily accessible starting material, making Ethyl 2-amino-4,6-dichloronicotinate a powerful tool in the synthesis of novel heterocyclic compounds.

Overview of Academic Research Trajectories for Ethyl 2-amino-4,6-dichloronicotinate

While research on the specific molecule Ethyl 2-amino-4,6-dichloronicotinate is specialized, the academic trajectory can be understood through the extensive studies on its parent compound, Ethyl 4,6-dichloronicotinate, and related 2-aminopyridine (B139424) derivatives. Research has primarily focused on leveraging the reactivity of the chloro- and amino-substituents to build libraries of compounds for biological screening and to synthesize complex, fused heterocyclic systems.

For instance, the parent compound, Ethyl 4,6-dichloronicotinate, has been utilized as a reactant in the preparation of (acylamino)aminonaphthyridinones, which were investigated as novobiocin (B609625) analogs and Hsp90 inhibitors for their potential antitumor activities. It has also been a key starting material in the synthesis of substituted aminopyridines by reacting it with various amines, demonstrating the lability of the chlorine atoms to nucleophilic displacement. guidechem.com

The reactivity of the 2-amino group in related systems is well-documented. 2-aminopyridines are known to undergo cyclization reactions with a variety of reagents to form bicyclic heterocycles. rsc.orgacs.org Research on 2-amino-nicotinonitriles, which share the 2-amino-pyridine-3-carbonyl scaffold, has shown their utility in synthesizing compounds with significant biological activities, including antimicrobial and antiproliferative properties. mdpi.comresearchgate.net These studies highlight the potential of the 2-amino group in Ethyl 2-amino-4,6-dichloronicotinate to serve as an anchor point for constructing fused ring systems with potential pharmaceutical applications.

The convergence of these research paths underscores the potential of Ethyl 2-amino-4,6-dichloronicotinate as a scaffold for generating diverse molecular structures. Future research is likely to continue exploring its use in medicinal chemistry for the development of new therapeutic agents and in materials science for the creation of novel functional molecules.

Data Tables

Table 1: Physicochemical Properties of Ethyl 4,6-dichloronicotinate (Parent Compound) Data for the parent compound is provided for context.

| Property | Value |

| IUPAC Name | ethyl 4,6-dichloropyridine-3-carboxylate |

| Molecular Formula | C₈H₇Cl₂NO₂ |

| Molecular Weight | 220.05 g/mol |

| Boiling Point | 276.3 °C at 760 mmHg |

| Density | 1.367 g/cm³ |

| InChI Key | AAUBVINEXCCXOK-UHFFFAOYSA-N |

Source:

Table 2: Reactivity Profile of Functional Groups in Ethyl 2-amino-4,6-dichloronicotinate

| Functional Group | Position | Common Reactions | Synthetic Potential |

| Amino | C2 | N-Alkylation, N-Acylation, Diazotization, Cyclocondensation | Introduction of side chains, formation of fused rings (e.g., triazolopyridines) |

| Ester (Ethyl) | C3 | Hydrolysis, Amidation, Reduction, Grignard reaction | Conversion to carboxylic acids, amides, alcohols; C-C bond formation |

| Chloro | C4 | Nucleophilic Aromatic Substitution (SNAr) | Introduction of N, O, S-nucleophiles; Cross-coupling reactions |

| Chloro | C6 | Nucleophilic Aromatic Substitution (SNAr) | Introduction of N, O, S-nucleophiles; Cross-coupling reactions |

Structure

3D Structure

Properties

Molecular Formula |

C8H8Cl2N2O2 |

|---|---|

Molecular Weight |

235.06 g/mol |

IUPAC Name |

ethyl 2-amino-4,6-dichloropyridine-3-carboxylate |

InChI |

InChI=1S/C8H8Cl2N2O2/c1-2-14-8(13)6-4(9)3-5(10)12-7(6)11/h3H,2H2,1H3,(H2,11,12) |

InChI Key |

FHEJZKBMLQKNIB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1Cl)Cl)N |

Origin of Product |

United States |

**advanced Synthetic Methodologies for Ethyl 2 Amino 4,6 Dichloronicotinate**

Established Reaction Pathways for Compound Preparation

Established methods for the synthesis of polysubstituted pyridines, which can be adapted for the preparation of Ethyl 2-amino-4,6-dichloronicotinate, generally fall into two main categories: building the pyridine (B92270) ring from the ground up or functionalizing a pre-formed pyridine core.

De novo synthesis of the pyridine ring offers a high degree of flexibility in introducing various substituents at desired positions. These methods typically involve the condensation of smaller, acyclic fragments. A common strategy for constructing substituted 2-aminopyridines is the multicomponent reaction involving enaminones, active methylene (B1212753) compounds, and an amine source. For instance, a versatile method for the synthesis of 2-amino-3-cyanopyridine derivatives has been developed using the one-pot reaction of enaminones, malononitrile (B47326), and various primary amines under solvent-free conditions nih.gov. The proposed mechanism involves an initial Knoevenagel condensation between the enaminone and malononitrile, followed by the addition of the amine and subsequent intramolecular cyclization and aromatization to yield the 2-aminopyridine (B139424) core nih.gov.

Another established de novo approach is the Bohlmann–Rahtz pyridine synthesis, which involves the reaction of an enamine with an ethynyl ketone beilstein-journals.org. This method and its variations allow for the controlled synthesis of polysubstituted pyridines. While a direct application to Ethyl 2-amino-4,6-dichloronicotinate is not explicitly detailed in the available literature, a plausible route could involve the cyclocondensation of a suitably chlorinated four-carbon fragment with an amino-acrylate derivative.

A metal-free [3+3] annulation strategy has also been reported for the synthesis of polysubstituted pyridines from β-enaminonitriles and β,β-dichloromethyl peroxides mdpi.com. This approach, proceeding under mild conditions, offers a potential pathway to construct the desired chlorinated pyridine scaffold.

| De Novo Strategy | Key Reactants | General Outcome | Potential Adaptability for Target Compound |

| Multicomponent Reaction | Enaminone, Malononitrile, Amine | 2-Amino-3-cyanopyridines nih.gov | Use of chlorinated precursors could lead to the desired product. |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynyl Ketone | Polysubstituted Pyridines beilstein-journals.org | Selection of appropriately halogenated starting materials is crucial. |

| [3+3] Annulation | β-Enaminonitrile, β,β-Dichloromethyl Peroxide | Polysubstituted Pyridines mdpi.com | Offers a direct route to incorporate chlorine atoms into the ring. |

Functionalization of a pre-existing pyridine ring is a more common and often more direct approach to obtaining highly substituted pyridines. This can involve the introduction of amino, chloro, and ethyl nicotinate (B505614) functionalities onto a pyridine core.

A key strategy would be the chlorination of a suitable 2-aminonicotinic acid derivative. The conversion of aminoheterocycles to their corresponding chloro-derivatives can be achieved through methods like the Sandmeyer reaction, although this often requires harsh conditions nih.gov. More modern approaches for deaminative chlorination have been developed to be more compatible with sensitive functional groups nih.govresearchgate.net. For example, a protocol using a pyrylium salt to activate the amino group for subsequent nucleophilic substitution with a chloride source has been reported, which avoids the use of strongly oxidizing reagents nih.gov.

Alternatively, a pre-formed dichlorinated pyridine can be functionalized. For example, the synthesis of Ethyl 4,6-dichloronicotinate is achieved by treating ethyl 4,6-dihydroxynicotinate with phosphorus oxychloride (POCl₃) chemicalbook.com. A similar strategy could be envisioned starting from a 2-amino-4,6-dihydroxynicotinic acid derivative. The direct chlorination of 2-aminopyridines can also be achieved with high regioselectivity using reagents like Selectfluor in the presence of LiCl rsc.org.

The introduction of the amino group can also be a key step. Nucleophilic aromatic substitution (SNAr) on a suitably activated polychloropyridine is a viable strategy. For instance, 2-fluoropyridine can react with lithium amides to produce 2-aminopyridines researchgate.net.

| Functionalization Strategy | Starting Material | Key Reagents/Reaction | Product |

| Chlorination | Ethyl 2-amino-4,6-dihydroxynicotinate | POCl₃ | Ethyl 2-amino-4,6-dichloronicotinate |

| Deaminative Chlorination | Diaminonicotinic acid derivative | Pyrylium salt, Chloride source | Dichlorinated aminonicotinate |

| Regioselective Chlorination | Ethyl 2-aminonicotinate | Selectfluor, LiCl | Ethyl 2-amino-4,6-dichloronicotinate rsc.org |

| Amination | Ethyl 2,4,6-trichloronicotinate | Ammonia or amine source | Ethyl 2-amino-4,6-dichloronicotinate |

Development of Novel and Optimized Synthetic Routes

Recent advancements in chemical synthesis focus on improving efficiency, safety, and sustainability. These principles are being applied to the synthesis of heterocyclic compounds like Ethyl 2-amino-4,6-dichloronicotinate.

Green chemistry principles aim to reduce the environmental impact of chemical processes. This includes the use of safer solvents, minimizing waste, and improving energy efficiency rsc.orgmdpi.commdpi.comnih.gov. For the synthesis of pyridine derivatives, green approaches include solvent-free reactions and the use of reusable catalysts bhu.ac.inresearchgate.net. For example, the synthesis of imidazo[1,2-a]pyridines has been achieved using activated fly ash as an efficient and reusable catalyst in a less hazardous solvent bhu.ac.in. Such approaches could be adapted for the synthesis of Ethyl 2-amino-4,6-dichloronicotinate to create more sustainable manufacturing processes. Process intensification, which aims to make chemical processes smaller, safer, and more efficient, is another key aspect of modern synthesis.

The use of catalysts is a cornerstone of green chemistry as it can lead to higher efficiency and selectivity. For pyridine synthesis, various transition-metal-catalyzed cyclization and cross-coupling reactions have been developed nih.gov. For instance, a one-step synthesis of aminopyridine from cyanopyridine using sodium tungstate as a catalyst has been reported google.com. While not directly applicable to the target molecule's substitution pattern, it highlights the potential of catalysis in aminopyridine synthesis.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. While specific biocatalytic routes to Ethyl 2-amino-4,6-dichloronicotinate are not yet established in the literature, the potential for enzymatic halogenation or amination on a suitable pyridine precursor could be an area for future research.

Continuous-flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as enhanced safety, better process control, and scalability beilstein-journals.orgacs.orgrsc.orgresearchgate.netsioc-journal.cn. The precise control over reaction parameters like temperature and residence time in flow reactors can enable reactions that are difficult to control in traditional batch processes rsc.org. This is particularly relevant for potentially hazardous reactions, such as certain halogenations.

The Bohlmann–Rahtz pyridine synthesis has been successfully adapted to a continuous-flow microwave reactor, demonstrating improved efficiency and reaction kinetics beilstein-journals.org. Furthermore, continuous-flow processing has been shown to be advantageous for the functionalization of dihalogenated pyridines via lithiated intermediates, which are often unstable in batch reactions rsc.orgresearchgate.net. The application of flow chemistry to the chlorination and subsequent functionalization steps in the synthesis of Ethyl 2-amino-4,6-dichloronicotinate could lead to a more efficient, safer, and scalable production process.

| Optimized Approach | Key Principles | Potential Advantages for Target Compound Synthesis |

| Green Chemistry | Use of safer solvents, reusable catalysts, waste minimization. rsc.orgmdpi.commdpi.comnih.gov | Reduced environmental impact, improved process safety. |

| Catalysis/Biocatalysis | High selectivity and efficiency, mild reaction conditions. | Fewer side products, potential for asymmetric synthesis. |

| Continuous-Flow Synthesis | Enhanced safety, precise process control, scalability. beilstein-journals.orgacs.orgrsc.orgresearchgate.netsioc-journal.cn | Safer handling of hazardous reagents, improved yield and purity. |

Investigation of Reaction Parameters and Yield Optimization

Influence of Solvent Systems and Temperature Profiles

The selection of an appropriate solvent is a critical factor that can dramatically affect the outcome of the synthesis of Ethyl 2-amino-4,6-dichloronicotinate. The solvent's polarity, boiling point, and ability to dissolve reactants and intermediates play a pivotal role in the reaction pathway. While specific studies detailing a wide range of solvents for the direct synthesis of Ethyl 2-amino-4,6-dichloronicotinate are not extensively documented in publicly available literature, general principles from the synthesis of related substituted pyridines can be applied. For instance, in the synthesis of related 2-aminopyridines, solvents such as dimethyl sulfoxide (DMSO) have been utilized, with optimal conversions often requiring elevated temperatures.

Temperature is another critical parameter that must be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts and decomposition of the product. In the synthesis of 2-aminopyridines from pyridinium (B92312) salts, it has been observed that warming the reaction to 50°C generally improves conversion, while temperatures exceeding this can lead to decomposition nih.gov.

Table 1: Hypothetical Influence of Solvent and Temperature on the Yield of Ethyl 2-amino-4,6-dichloronicotinate

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| Toluene | 80 | 12 | 65 | 92 |

| Toluene | 110 | 8 | 75 | 88 |

| Dimethylformamide (DMF) | 80 | 10 | 78 | 95 |

| Dimethylformamide (DMF) | 120 | 6 | 85 | 90 |

| Dioxane | 80 | 14 | 70 | 94 |

| Dioxane | 100 | 10 | 80 | 91 |

This table is illustrative and based on general principles of organic synthesis, as specific experimental data for this compound is limited in the provided search results.

Stoichiometric Ratio Optimization and Catalyst Loading Studies

The precise control of the stoichiometric ratio of reactants is fundamental to maximizing the yield and minimizing waste. In multi-step syntheses, such as those potentially leading to Ethyl 2-amino-4,6-dichloronicotinate, the molar ratios of the starting materials, reagents, and any catalysts must be carefully optimized for each step.

Catalysts often play a crucial role in modern synthetic organic chemistry, enabling reactions to proceed under milder conditions and with higher selectivity. For the synthesis of substituted aminopyridines, palladium-catalyzed reactions like the Buchwald-Hartwig amination are powerful tools nih.gov. The efficiency of such catalytic systems is highly dependent on the catalyst loading, which is the amount of catalyst used relative to the limiting reactant. An optimal catalyst loading ensures a high conversion rate without being economically prohibitive or leading to difficulties in product purification.

Table 2: Illustrative Data on Catalyst Loading for a Hypothetical Amination Step

| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |

| Pd(OAc)2/Xantphos | 1 | 24 | 75 |

| Pd(OAc)2/Xantphos | 2 | 18 | 92 |

| Pd(OAc)2/Xantphos | 5 | 12 | 98 |

| Pd2(dba)3/BINAP | 1 | 24 | 80 |

| Pd2(dba)3/BINAP | 2 | 20 | 95 |

| Pd2(dba)3/BINAP | 5 | 15 | 99 |

This table is a hypothetical representation to illustrate the concept of catalyst loading optimization in the synthesis of a substituted aminopyridine, as specific data for Ethyl 2-amino-4,6-dichloronicotinate is not available.

Stereochemical Control and Regioselectivity in Synthesis

Stereochemical control is a critical aspect of synthesis when chiral centers are present in the target molecule. However, Ethyl 2-amino-4,6-dichloronicotinate is an achiral molecule, so stereoselectivity in terms of enantiomers or diastereomers is not a factor in its synthesis.

On the other hand, regioselectivity is of paramount importance. The synthesis must be designed to ensure the correct placement of the amino and chloro substituents on the pyridine ring. The synthesis of a positional isomer, ethyl 4-amino-2,6-dichloronicotinate, proceeds through a nitration and reduction route starting from 2,6-dichlorophenol, highlighting a regioselective pathway. The synthesis of polysubstituted pyridines often faces challenges in controlling the position of incoming functional groups. The inherent electronic properties of the pyridine ring and the influence of existing substituents direct the regiochemical outcome of a reaction. Synthetic strategies must therefore be carefully chosen to achieve the desired 2-amino-4,6-dichloro substitution pattern. For instance, the synthesis of a related compound, ethyl 4,6-dichloronicotinate, is achieved from ethyl 4,6-dihydroxynicotinate using phosphorus oxychloride, demonstrating a specific transformation of hydroxyl groups to chloro groups without altering the rest of the molecule's core structure chemicalbook.com. This highlights the importance of choosing reagents that selectively target specific functional groups to control the final arrangement of substituents.

**chemical Reactivity and Mechanistic Transformations of Ethyl 2 Amino 4,6 Dichloronicotinate**

Reactivity of the Amine Functionality

The amino group at the C2 position of the pyridine (B92270) ring is a key site for nucleophilic reactions and derivatization, enabling the synthesis of a wide array of functionalized molecules and complex heterocyclic systems.

The lone pair of electrons on the nitrogen atom of the amine group makes it nucleophilic, allowing it to readily participate in reactions with various electrophiles.

Acylation: The amine can be acylated using acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is fundamental in peptide synthesis and for the introduction of carbonyl-containing moieties.

Alkylation: Alkylation of the amine group can be achieved with alkyl halides, leading to the formation of secondary and tertiary amines. This transformation is crucial for modifying the steric and electronic properties of the parent molecule.

Condensation Reactions: A condensation reaction involves two molecules combining to form a larger molecule, with the simultaneous loss of a small molecule like water. libretexts.org The amine functionality of ethyl 2-amino-4,6-dichloronicotinate can undergo condensation with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These reactions are often reversible and acid-catalyzed. For instance, condensation with arylacetals can yield ethyl 3-aryl-2-nitroacrylates, which can be subsequently reduced to α-amino esters. nih.gov The reaction of 3-oxo-3-aryl-2-arylhydrazonopropanals with active methylene (B1212753) nitriles can lead to arylazonicotinates. nih.gov

| Reaction Type | Reagent | Product Type | Significance |

|---|---|---|---|

| Acylation | Acyl chloride, Anhydride (B1165640) | Amide | Introduction of carbonyl groups, peptide synthesis. |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine | Modification of steric and electronic properties. |

| Condensation | Aldehyde, Ketone | Imine (Schiff base) | Formation of C=N bonds, synthesis of larger molecules. |

The amine group serves as a crucial building block for the synthesis of various fused and non-fused nitrogen-containing heterocyclic systems. These transformations often involve intramolecular or intermolecular cyclization reactions. For example, the synthesis of 2-amino-4,6-diarylpyrimidine-5-carboxylates has been achieved through a multi-step process that involves building the heterocyclic moiety on a solid support followed by displacement with an amine. researchgate.net Similarly, reactions with malononitrile (B47326) can lead to the formation of 2-amino-4,6-diphenylnicotinonitriles. mdpi.com The reactivity of related compounds like ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been explored to synthesize pyrazole, isoxazole, and pyridazine (B1198779) derivatives. researchgate.net

Reactivity of the Chlorine Substituents on the Pyridine Ring

The chlorine atoms at the C4 and C6 positions of the pyridine ring are susceptible to a variety of substitution reactions, providing a powerful handle for further functionalization of the molecule.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aryl compounds. fishersci.se The electron-withdrawing nature of the pyridine ring nitrogen and the ester group activates the chlorine atoms towards nucleophilic attack. This allows for the displacement of the chlorine atoms by a wide range of nucleophiles, such as amines, alkoxides, and thiolates. The reaction typically proceeds via an addition-elimination mechanism involving a Meisenheimer intermediate. nih.gov The regioselectivity of these reactions can often be controlled by the reaction conditions. For instance, in 2,4-dichloropyridines, amination can be directed to the C-2 position with high regioselectivity. researchgate.net Similarly, SNAr reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) have shown that amination and solvolysis can occur under mild conditions. mdpi.com

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grnih.govrsc.orgresearchgate.net

Suzuki Coupling: This palladium-catalyzed reaction couples the dichloronicotinate with boronic acids or esters, leading to the formation of new C-C bonds and the introduction of aryl, heteroaryl, or alkyl groups at the C4 and/or C6 positions.

Sonogashira Coupling: The Sonogashira reaction employs a palladium catalyst and a copper co-catalyst to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This allows for the introduction of alkynyl moieties onto the pyridine ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming C-N bonds by coupling amines with aryl halides. wikipedia.orgrug.nlbeilstein-journals.org It allows for the introduction of a wide range of primary and secondary amines at the C4 and C6 positions, providing access to various substituted aminopyridines. The choice of ligand is often crucial for the success of these reactions. tcichemicals.com

| Coupling Reaction | Catalyst System | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki | Palladium | Boronic acid/ester | C-C |

| Sonogashira | Palladium/Copper | Terminal alkyne | C-C (alkynyl) |

| Buchwald-Hartwig | Palladium | Amine | C-N |

Functional group interconversions are essential transformations in organic synthesis that allow for the conversion of one functional group into another through processes like substitution, oxidation, or reduction. ic.ac.uksolubilityofthings.comfiveable.me The chlorine atoms on the pyridine ring can be selectively replaced by other halogens, such as fluorine, bromine, or iodine, through halogen exchange reactions. This is often achieved using metal halides or other halogenating agents. These transformations are valuable as they can alter the reactivity of the molecule, for instance, by providing a more reactive leaving group (e.g., iodine) for subsequent cross-coupling reactions. Selective halogen-magnesium exchange reactions using organomagnesium ate complexes can also be employed to prepare polyfunctionalized arylmagnesium species. organic-chemistry.org

Transformations of the Ethyl Ester Moiety

The ethyl ester group at the 3-position of the pyridine ring is a versatile handle for a variety of chemical transformations, allowing for the introduction of different functional groups.

Hydrolysis: The ethyl ester of Ethyl 2-amino-4,6-dichloronicotinate can be hydrolyzed to the corresponding carboxylic acid, 2-amino-4,6-dichloronicotinic acid, under either acidic or basic conditions. The kinetics of ester hydrolysis are well-studied, and for similar systems, the reaction is known to follow second-order kinetics under alkaline conditions, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org Pyridine and its derivatives can also act as catalysts in the hydrolysis of aryl acetates, proceeding through a nucleophilic catalysis mechanism involving an acetylpyridinium ion intermediate. rsc.orgacs.org While specific kinetic data for the title compound is not available, the general principles of ester hydrolysis would apply.

Amidation: The direct amidation of the ethyl ester can be achieved by reacting it with a primary or secondary amine. This reaction typically requires elevated temperatures or the use of a catalyst. Modern amidation protocols often employ coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine), sometimes with an additive like HOBt (hydroxybenzotriazole), to facilitate the reaction, especially with electron-deficient amines. nih.gov Another approach involves the use of Lewis acid catalysts, such as those based on titanium, which have been shown to be effective in the direct amidation of carboxylic acids and amino acids. researchgate.net Given the electron-deficient nature of the pyridine ring, the amino group at the 2-position might influence the reactivity of the adjacent ester group in such transformations.

A representative table of potential hydrolysis and amidation reactions is presented below, based on general organic chemistry principles.

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | 1. NaOH (aq), Heat 2. HCl (aq) | 2-amino-4,6-dichloronicotinic acid |

| Amidation | RNH₂, Heat or Catalyst | N-alkyl-2-amino-4,6-dichloronicotinamide |

The ethyl ester can be reduced to the corresponding primary alcohol, (2-amino-4,6-dichloropyridin-3-yl)methanol. Common reducing agents for this transformation include lithium aluminium hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). While LiAlH₄ is a powerful reducing agent capable of reducing most carbonyl compounds, NaBH₄ is milder and its reactivity towards esters can be enhanced by the addition of certain additives or by using specific solvent systems, such as methanol (B129727). scholarsresearchlibrary.com For instance, the reduction of ethyl nicotinate (B505614) to 3-pyridyl methanol has been efficiently carried out using a NaBH₄-methanol system. scholarsresearchlibrary.com

The resulting hydroxymethylpyridine can then be oxidized back to a carbonyl compound. The outcome of the oxidation depends on the choice of the oxidizing agent and reaction conditions. Mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) would typically yield the corresponding aldehyde, 2-amino-4,6-dichloronicotinaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium(VI) reagents in acidic media, would lead to the formation of the carboxylic acid, 2-amino-4,6-dichloronicotinic acid. researchgate.net

The following table summarizes these transformations.

| Transformation | Reagents and Conditions | Product |

| Reduction | NaBH₄, MeOH or LiAlH₄, THF | (2-amino-4,6-dichloropyridin-3-yl)methanol |

| Oxidation (to aldehyde) | PCC, CH₂Cl₂ | 2-amino-4,6-dichloronicotinaldehyde |

| Oxidation (to carboxylic acid) | KMnO₄, H₂O, Heat | 2-amino-4,6-dichloronicotinic acid |

Pyridine Ring Reactivity and Dearomatization/Rearrangement Studies

The pyridine ring in Ethyl 2-amino-4,6-dichloronicotinate is electron-deficient due to the electronegativity of the nitrogen atom and the two chlorine substituents. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions activated by the electron-withdrawing groups. The chlorine atoms at positions 4 and 6 are potential leaving groups for such substitutions. Studies on the analogous 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have shown that SNAr reactions can occur, allowing for the introduction of nucleophiles. mdpi.com

Dearomatization of pyridines is a less common but synthetically valuable transformation. It can be achieved through various methods, including reactions with hypervalent iodine reagents or through certain metal-mediated processes. youtube.com Rearrangement reactions of pyridine derivatives, such as the Ciamician–Dennstedt rearrangement, typically involve ring expansion of other heterocycles to form the pyridine ring. wikipedia.org Rearrangements of substituted pyridine N-oxides with acetic anhydride are also known. acs.org However, there is no specific literature available detailing dearomatization or rearrangement studies on Ethyl 2-amino-4,6-dichloronicotinate itself.

Mechanistic Elucidation of Key Chemical Transformations

Due to the lack of specific studies on Ethyl 2-amino-4,6-dichloronicotinate, the mechanistic elucidation of its reactions must be inferred from studies on analogous systems.

Kinetic studies on the hydrolysis of esters, particularly those catalyzed by pyridine derivatives, have provided significant insights into reaction mechanisms. For instance, the hydrolysis of aromatic sulphonyl chlorides catalyzed by substituted pyridines has been shown to correlate with the electronic properties of the substituents, as described by the Hammett and Brønsted equations. rsc.org Such studies help in understanding the formation of the transition state and the influence of electronic effects on the reaction rate.

Reaction pathway analysis for transformations like amidation often involves the consideration of intermediates. For example, in EDC/DMAP mediated amidations, the reaction is presumed to proceed through a highly reactive acyliminium ion intermediate formed from an HOBt ester. nih.gov

The identification of reaction intermediates is crucial for a complete understanding of a reaction mechanism. In pyridine-catalyzed hydrolysis of acetic anhydride, the acetylpyridinium ion has been observed as a key intermediate. acs.org For SNAr reactions on the pyridine ring, the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, is a well-established mechanistic feature. The stability of this intermediate is influenced by the electron-withdrawing groups on the ring.

While computational studies could provide valuable information on the transition states and reaction intermediates for the transformations of Ethyl 2-amino-4,6-dichloronicotinate, no such specific studies have been reported in the literature.

**derivatization and Functionalization Strategies Employing Ethyl 2 Amino 4,6 Dichloronicotinate**

Construction of Diverse Pyridine-Based Scaffolds

The strategic functionalization of ethyl 2-amino-4,6-dichloronicotinate enables the construction of a wide array of pyridine-based molecular architectures. The reactivity of the amino group and the lability of the chlorine atoms are frequently exploited to introduce new functional groups and to build fused ring systems.

The 2-amino group of the parent compound can be readily acylated to produce a variety of nicotinamide (B372718) derivatives. This transformation is typically achieved through reaction with acyl chlorides or anhydrides. This allows for the introduction of a wide range of substituents, thereby modifying the molecule's steric and electronic properties. These nicotinamide derivatives are of significant interest due to the prevalence of the nicotinamide core in biologically active molecules.

| Reactant 1 | Reactant 2 | Product |

| Ethyl 2-amino-4,6-dichloronicotinate | Benzoyl chloride | Ethyl 2-(benzamido)-4,6-dichloronicotinate |

| Ethyl 2-amino-4,6-dichloronicotinate | Acetyl chloride | Ethyl 2-(acetamido)-4,6-dichloronicotinate |

| 4,6-Dichloronicotinoyl chloride | N-(2-(methylamino)ethyl)amine | 4,6-Dichloro-N-(2-(methylamino)ethyl)nicotinamide bldpharm.com |

The chlorine atoms at the 4- and 6-positions of the pyridine (B92270) ring are susceptible to nucleophilic substitution, making ethyl 2-amino-4,6-dichloronicotinate an excellent precursor for the synthesis of fused heterocyclic systems. A prominent example is the preparation of thienopyridines, which are important scaffolds in medicinal chemistry, known for their antiplatelet activity. nih.govresearchgate.net The synthesis often involves displacement of the chloro groups by a sulfur nucleophile, followed by intramolecular cyclization to form the thiophene (B33073) ring fused to the pyridine core. researchgate.net This strategy allows for the construction of various thieno[2,3-b]pyridine, thieno[3,2-c]pyridine, and other related polycyclic structures. nih.govresearchgate.net

Application in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product that contains portions of all the starting materials. caltech.edu Ethyl 2-amino-4,6-dichloronicotinate, with its amino functionality, is a suitable candidate for participating in various MCRs. For instance, it can act as the amine component in well-known MCRs like the Ugi or Passerini reactions. organic-chemistry.orgnih.gov The resulting products incorporate the dichlorinated pyridine scaffold, and the remaining chloro and ester groups offer sites for further post-MCR modifications, enabling the rapid generation of diverse chemical libraries from a single MCR. beilstein-journals.org

Design and Synthesis of Ligands and Organocatalysts Precursors

The pyridine nitrogen and the 2-amino group in ethyl 2-amino-4,6-dichloronicotinate provide two potential coordination sites, making it a valuable precursor for the design of bidentate ligands for transition-metal catalysis. The chlorine atoms can be substituted with other donor groups, such as phosphines or other heterocycles, to create a variety of ligand architectures. By systematically varying the substituents, the electronic and steric properties of these ligands can be fine-tuned to optimize the performance of the corresponding metal complexes in catalytic applications. Similarly, chiral derivatives of this scaffold can be synthesized to serve as precursors for organocatalysts.

**role As a Strategic Synthetic Building Block for Complex Architectures**

Precursor to Biologically Relevant Scaffolds and Frameworks in Medicinal Chemistry

The dichlorinated aminopyridine core of Ethyl 2-amino-4,6-dichloronicotinate is a key precursor for the synthesis of a wide array of biologically active molecules. Its utility lies in its ability to undergo controlled modifications to produce scaffolds that can interact with various biological targets.

The functional group array of Ethyl 2-amino-4,6-dichloronicotinate makes it an ideal starting material for generating analogues of known bioactive compounds, particularly in the realm of kinase inhibitors. mdpi.com Kinase activity is often dysregulated in diseases like cancer, making kinase inhibitors a crucial class of therapeutic agents. ed.ac.uknih.gov The synthesis of such inhibitors frequently relies on building complex heterocyclic systems, a task for which dichloropyridine derivatives are well-suited.

For instance, the closely related starting material, ethyl 4,6-dichloronicotinate, is used in the synthesis of potent kinase inhibitors. ed.ac.uk The synthetic route typically involves a selective nucleophilic aromatic substitution (SNAr) reaction at one of the chloro positions, followed by further modifications of the remaining functional groups to build the final inhibitor scaffold. ed.ac.ukacs.org The presence of the 2-amino group in Ethyl 2-amino-4,6-dichloronicotinate offers alternative or additional synthetic pathways. This amino group can act as an internal nucleophile or directing group, facilitating the formation of fused heterocyclic systems. One important example is the synthesis of thieno[2,3-d]pyrimidines, which have been identified as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in cell proliferation. nih.gov

Table 1: Exemplary Synthetic Transformations for Bioactive Scaffolds

| Starting Material Analogue | Reaction Type | Reagent(s) | Resulting Scaffold | Biological Relevance |

| Ethyl 4,6-dichloronicotinate | SNAr | Ethylamine | 4-Amino-6-chloronicotinate derivative | Intermediate for Kinase Inhibitors ed.ac.uk |

| Ethyl 4,6-dichloronicotinate | Reduction / Oxidation | LiAlH4, then MnO2 | 4-Amino-6-chloronicotinaldehyde | Key aldehyde for building fused rings ed.ac.uk |

| 2-Amino-pyrimidinone | Cyclization / Substitution | Various arylthiols | Thieno[2,3-d]pyrimidine | Dual TS/DHFR Inhibitors nih.gov |

| 2-Amino-6-bromo-pyridine | Suzuki Coupling | Cyclopropyl boronic acid | 2-Amino-6-cyclopropyl-pyridine | Core for Tec Kinase Inhibitors uni-heidelberg.de |

In medicinal chemistry, "privileged structures" are molecular scaffolds that are capable of binding to multiple biological targets, often with high affinity. mdpi.com These scaffolds serve as valuable templates for drug discovery, allowing for the generation of libraries of compounds with diverse biological activities. nih.gov The pyridine (B92270) ring and its fused derivatives are widely recognized as privileged structures. mdpi.com

Ethyl 2-amino-4,6-dichloronicotinate is an excellent precursor for the synthesis of these privileged scaffolds. The two chlorine atoms at the C4 and C6 positions can be selectively functionalized using various transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. nih.gov This allows for the controlled introduction of aryl, heteroaryl, or alkyl groups, creating a library of substituted pyridines. Furthermore, the 2-amino group can be utilized in condensation or cyclization reactions to build fused-ring systems, such as pyrido[2,3-d]pyrimidines, which are also important pharmacophores. mdpi.com This synthetic versatility enables the exploration of vast chemical space around a central privileged core.

Table 2: Access to Privileged Scaffolds from Ethyl 2-amino-4,6-dichloronicotinate

| Privileged Scaffold | Synthetic Approach | Key Reaction(s) | Potential Biological Targets |

| Di- and Tri-substituted Pyridines | Sequential Cross-Coupling | Suzuki, Buchwald-Hartwig, Sonogashira | Kinases, GPCRs, Ion Channels uni-heidelberg.denih.gov |

| Pyrido[2,3-d]pyrimidines | Annulation/Cyclization | Condensation with a three-carbon unit | Kinases, Dihydrofolate Reductase nih.gov |

| Fused Thienopyridines | Cyclization | Gewald reaction followed by intramolecular cyclization | Enzyme inhibitors |

| 2-Amino-purine analogues | Sequential functionalization | SNAr, Mitsunobu alkylations | Kinases, GPCRs nih.gov |

Intermediate in Agrochemical and Specialty Chemical Synthesis

The development of new agrochemicals, such as herbicides and insecticides, relies on the efficient synthesis of novel, biologically active compounds. stanford.edu Dihalo(hetero)arenes, including dichloropyridines, are important intermediates in this field because the halogen atoms serve as versatile handles for further chemical modification. nih.gov The presence of two reactive chlorine sites on Ethyl 2-amino-4,6-dichloronicotinate allows for the construction of complex molecules required for potent and selective pesticidal activity. researchgate.net

Transition metal-catalyzed cross-coupling reactions are heavily utilized in the agrochemical industry to form C-C and C-N bonds, which are essential for building the core structures of many modern pesticides. researchgate.net For example, the synthesis of novel anthranilic diamide (B1670390) insecticides, a class that includes highly successful products like chlorantraniliprole, often involves the coupling of substituted heterocyclic cores. mdpi.com Ethyl 2-amino-4,6-dichloronicotinate provides a robust platform for creating analogues of these agrochemicals by allowing for the systematic variation of substituents at the 4- and 6-positions to optimize activity, selectivity, and environmental profile.

Application in Materials Science

While primarily recognized for its role in life sciences, the structural features of Ethyl 2-amino-4,6-dichloronicotinate and its derivatives also suggest potential applications in materials science. Substituted aminopyridines can exhibit interesting photophysical properties, such as fluorescence, making them candidates for use as organic dyes, fluorescent probes, or components in optical materials. nih.govacs.orgmdpi.comresearchgate.net The emission properties of such molecules can often be tuned by extending the π-conjugated system through cross-coupling reactions at the chloro-positions.

Furthermore, the pyridine nucleus is a common ligand in coordination chemistry. By modifying the substituents on the pyridine ring, it is possible to create ligands that, when complexed with a metal, can catalyze a variety of chemical transformations. For example, 2,6-bis(imino)pyridylcobalt(II) complexes have been shown to be highly active pre-catalysts for ethylene (B1197577) polymerization. rsc.org Ethyl 2-amino-4,6-dichloronicotinate could serve as a precursor to novel ligands for such catalytic systems. After converting the two chloro positions into other functional groups, the resulting molecule could potentially be used as a bifunctional monomer in the synthesis of high-performance polymers through polycondensation reactions.

Contribution to Natural Product Synthesis

Natural products remain a vital source of inspiration for drug discovery and organic synthesis. nih.gov While there are no widely reported applications of Ethyl 2-amino-4,6-dichloronicotinate in the total synthesis of specific natural products, its highly functionalized structure makes it a valuable building block for Diversity-Oriented Synthesis (DOS). mdpi.com DOS is a strategy that aims to create libraries of structurally diverse and complex molecules, often mimicking the scaffolds found in nature, from a common starting material.

The orthogonal reactivity of the functional groups on Ethyl 2-amino-4,6-dichloronicotinate—the two distinct chlorine atoms, the amino group, and the ester—lends itself well to a DOS approach. One could envision a synthetic sequence where the chlorine atoms are first differentiated through selective cross-coupling reactions, followed by transformations involving the amino and ester groups to build complex, three-dimensional structures. This would allow for the rapid generation of a library of novel compounds with natural product-like features, which could then be screened for biological activity.

**advanced Characterization Methodologies for Ethyl 2 Amino 4,6 Dichloronicotinate and Its Derivatives**

Spectroscopic Analysis Techniques for Structural Elucidation

Spectroscopic methods are fundamental to the structural elucidation of Ethyl 2-amino-4,6-dichloronicotinate, offering comprehensive insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of Ethyl 2-amino-4,6-dichloronicotinate. The ¹H NMR spectrum provides information on the hydrogen atoms' environment within the molecule, while ¹³C NMR elucidates the carbon skeleton. uobasrah.edu.iq For instance, the ¹H NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), the amino protons (often a broad singlet), and the aromatic proton on the pyridine (B92270) ring. The ¹³C NMR spectrum would display distinct signals for each carbon, including the carbonyl carbon of the ester and the carbons bonded to chlorine.

Two-dimensional (2D-NMR) techniques like COSY and HSQC are employed to establish correlations between protons and carbons, confirming the connectivity within the molecule. magritek.com

Table 1: Representative NMR Data for Ethyl 2-amino-4,6-dichloronicotinate

This table is interactive. Click on the headers to sort.

| Nucleus | Signal Type | Typical Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| ¹H | Triplet | ~1.3-1.4 | Ethyl -CH₃ |

| ¹H | Quartet | ~4.3-4.4 | Ethyl -CH₂- |

| ¹H | Broad Singlet | Variable | -NH₂ |

| ¹H | Singlet | ~7.0-7.5 | Aromatic C-H |

| ¹³C | Signal | ~14 | Ethyl -CH₃ |

| ¹³C | Signal | ~62 | Ethyl -CH₂- |

| ¹³C | Signal | ~110-160 | Aromatic Carbons |

Mass spectrometry (MS) is crucial for determining the molecular weight and formula of Ethyl 2-amino-4,6-dichloronicotinate. High-resolution mass spectrometry (HRMS) provides an exact mass, which helps in confirming the elemental composition. The fragmentation pattern gives clues about the molecule's structure. Common fragmentation patterns for esters involve the loss of the alkoxy group (-OR). libretexts.org For this specific compound, fragmentation would likely show losses corresponding to the ethyl group and potentially chlorine atoms, helping to piece together the molecular structure.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. The IR spectrum of Ethyl 2-amino-4,6-dichloronicotinate would exhibit characteristic absorption bands. The N-H stretching vibrations of the amino group typically appear in the range of 3300–3500 cm⁻¹. mdpi.com The C=O stretching of the ester is a strong band usually found between 1700-1750 cm⁻¹. rsc.org Aromatic ring stretching and C-Cl stretching vibrations would also be observable. Raman spectroscopy is particularly useful for identifying symmetric vibrations and complements the information obtained from IR spectroscopy. scirp.org

Table 2: Key Vibrational Frequencies for Ethyl 2-amino-4,6-dichloronicotinate

This table is interactive. Click on the headers to sort.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300-3500 |

| Ester (-COOEt) | C=O Stretch | 1700-1750 |

| Aromatic Ring | C=C/C=N Stretch | 1400-1600 |

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The presence of the aromatic pyridine ring and the carbonyl group in Ethyl 2-amino-4,6-dichloronicotinate gives rise to characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands (λmax) are influenced by the solvent and the specific substitution pattern on the aromatic ring. This technique can offer insights into the conjugation and electronic structure of the molecule and its derivatives.

For crystalline samples of Ethyl 2-amino-4,6-dichloronicotinate or its derivatives, single-crystal X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.net This can be crucial for understanding the solid-state properties and packing of the molecules. nih.govresearchgate.net

Chromatographic and Separative Techniques for Purity and Mixture Analysis

Chromatographic methods are indispensable for determining the purity of Ethyl 2-amino-4,6-dichloronicotinate and for separating it from reaction byproducts.

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the compound. jk-sci.com A suitable column and mobile phase are selected to achieve baseline separation of the target compound from any impurities. The purity is quantified by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Gas chromatography (GC) can also be employed, particularly for analyzing the amino acid-like components after derivatization. researchgate.net Thin-layer chromatography (TLC) is often used for rapid monitoring of reaction progress and for a quick assessment of purity. nih.gov

Table 3: Compound Names Mentioned in the Article

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of Ethyl 2-amino-4,6-dichloronicotinate. It is widely used for separation, quantification, and purity verification due to its high resolution and sensitivity. A reverse-phase HPLC (RP-HPLC) method is typically suitable for this compound. researchgate.net

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used. The mobile phase would consist of a polar solvent mixture, commonly a gradient of acetonitrile (B52724) and water, allowing for the efficient separation of the target compound from impurities. researchgate.net Detection is often achieved using a UV-Vis detector, as the pyridine ring structure of the compound absorbs ultraviolet light at a specific wavelength, enabling sensitive detection.

The method's parameters, such as flow rate, column temperature, and the specific gradient of the mobile phase, are optimized to achieve sharp, symmetrical peaks with good resolution from any potential process-related impurities or degradation products. By comparing the retention time of the analyte to that of a certified reference standard, the identity of Ethyl 2-amino-4,6-dichloronicotinate can be confirmed. Quantitative analysis is performed by integrating the peak area and comparing it against a calibration curve generated from standards of known concentrations.

Table 1: Illustrative HPLC Purity Analysis Data

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 2.54 | 1523 | 0.05 | Impurity A |

| 2 | 4.88 | 2998750 | 99.85 | Ethyl 2-amino-4,6-dichloronicotinate |

| 3 | 5.12 | 3012 | 0.10 | Impurity B |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For a compound like Ethyl 2-amino-4,6-dichloronicotinate, GC can be used for purity assessment and to detect volatile impurities. cncb.ac.cn The compound's suitability for GC analysis depends on its thermal stability at the temperatures required for vaporization in the injector and passage through the column.

Often, compounds containing polar functional groups like amines may require derivatization prior to GC analysis to increase their volatility and reduce peak tailing. However, direct injection is also possible depending on the specific conditions and column type. A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (DB-5 type), is commonly employed for separating substituted pyridines. cncb.ac.cn

Detection is typically performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern. The quantitative determination can be achieved using an internal or external standard method. nih.gov

Table 2: Representative GC Analysis Parameters

| Parameter | Condition |

|---|---|

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| Detector | FID or MS |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of Ethyl 2-amino-4,6-dichloronicotinate. nih.gov It is particularly useful for monitoring the progress of a chemical reaction in real-time or for the preliminary screening of sample purity. researchgate.net

The analysis is performed on a plate coated with a thin layer of a stationary phase, typically silica (B1680970) gel. A small spot of the sample solution is applied to the baseline of the plate, which is then placed in a sealed chamber containing a suitable mobile phase (eluent). The eluent, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, travels up the plate via capillary action.

Separation occurs based on the differential partitioning of the compound between the stationary and mobile phases. The position of the compound is visualized, often under UV light, and is characterized by its Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Table 3: Example TLC Data for Reaction Monitoring

| Compound | Rf Value (Hexane:Ethyl Acetate 7:3) | Appearance under UV (254 nm) |

|---|---|---|

| Starting Material | 0.65 | Dark Spot |

| Ethyl 2-amino-4,6-dichloronicotinate | 0.40 | Dark Spot |

| Reaction Co-spot | 0.40, 0.65 | Two distinct spots |

Elemental Analysis and Quantitative Analytical Methods

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a compound. For Ethyl 2-amino-4,6-dichloronicotinate, this typically involves combustion analysis to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The results are then compared to the theoretical values calculated from its molecular formula, C₈H₈Cl₂N₂O₂, to confirm its elemental integrity and support its structural identification.

The theoretical composition provides a benchmark against which the experimental results are measured. A close correlation between the found and calculated values provides strong evidence for the purity and identity of the synthesized compound.

Quantitative analysis, beyond the chromatographic methods described, can also be performed using techniques like Titrimetry or Quantitative Nuclear Magnetic Resonance (qNMR). However, HPLC remains the most common and precise method for determining the assay or potency of Ethyl 2-amino-4,6-dichloronicotinate in bulk substances and formulated products.

Table 4: Theoretical Elemental Composition of Ethyl 2-amino-4,6-dichloronicotinate

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 38.58% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.24% |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 28.47% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.25% |

| Oxygen | O | 15.999 | 2 | 31.998 | 12.85% |

| Total | 249.07 | 100.00% |

**computational and Theoretical Investigations of Ethyl 2 Amino 4,6 Dichloronicotinate**

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to understand the electronic and geometric properties of molecules from first principles.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.netderpharmachemica.com By calculating the electron density, DFT can determine the ground-state energy of the molecule, its optimized geometry, and the distribution of its molecular orbitals. For a molecule like Ethyl 2-amino-4,6-dichloronicotinate, a DFT analysis, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be standard. researchgate.netderpharmachemica.com

This analysis would yield crucial information about the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.comresearchgate.net The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. In related 2-aminonicotinonitrile derivatives, DFT studies have been used to elucidate HOMO-LUMO energy gaps, electronegativity, and dipole moments, providing a deeper understanding of their electronic properties and potential reactivity. mdpi.comresearchgate.net

The distribution of these frontier orbitals across the molecular structure is also critical. For Ethyl 2-amino-4,6-dichloronicotinate, the HOMO would likely be concentrated on the electron-rich amino group and the pyridine (B92270) ring, while the LUMO might be distributed over the electron-withdrawing chloro- and ester-substituted pyridine ring. Visualizations of these orbitals would pinpoint the most probable sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Ethyl 2-amino-4,6-dichloronicotinate (Note: This table is illustrative and based on typical values for similar compounds, as specific published data for this exact molecule is not available.)

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 3.5 D | Measures overall polarity of the molecule |

| Ionization Potential | ~ 6.5 eV | Energy required to remove an electron |

| Electron Affinity | ~ 1.8 eV | Energy released upon gaining an electron |

Ab initio quantum chemistry methods are based on first principles without the inclusion of experimental data. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2) can be used for high-accuracy calculations.

These methods are particularly valuable for predicting spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from Infrared (IR) and Raman spectroscopy to confirm the molecular structure and aid in the assignment of spectral bands. mdpi.com Similarly, Time-Dependent DFT (TD-DFT) or other excited-state ab initio methods can predict electronic transitions, which correspond to the absorption peaks observed in UV-Visible spectroscopy. researchgate.net For related aminopyrimidine compounds, ab initio calculations have been successfully used to determine optimum molecular geometries and vibrational spectra.

Ethyl 2-amino-4,6-dichloronicotinate possesses conformational flexibility, particularly around the rotatable single bonds of the ethyl ester group. Conformational analysis is a computational study of the different spatial arrangements of atoms (conformers) and their relative energies.

By systematically rotating the bonds, a potential energy surface can be mapped out. Energy minimization calculations, using methods like DFT or semi-empirical methods, are then performed to identify the lowest-energy conformer, which is the most stable and likely to be the most populated conformation at room temperature. This analysis is crucial as the molecule's conformation can significantly influence its reactivity and biological activity. Studies on similar heterocyclic systems often reveal that the planar or near-planar conformations are energetically favored due to conjugation effects.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics.

An MD simulation of Ethyl 2-amino-4,6-dichloronicotinate, typically in a simulated solvent environment, would track the trajectories of all atoms over a period of picoseconds to nanoseconds. This would reveal information about:

Conformational Changes: How the molecule transitions between different conformers.

Solvent Interactions: How solvent molecules arrange around the solute and the nature of their interactions (e.g., hydrogen bonding).

Vibrational Motions: The dynamic nature of bond stretching, bending, and torsional movements.

This information is valuable for understanding how the molecule behaves in a realistic chemical environment, such as in solution where most chemical reactions occur.

Prediction of Chemical Reactivity and Regioselectivity

Theoretical methods are highly effective in predicting the reactivity of a molecule and the likely outcome of a chemical reaction (regioselectivity).

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory for predicting reactivity. wikipedia.org It posits that chemical reactions are primarily governed by the interaction between the HOMO of one reactant and the LUMO of the other. wikipedia.orgnumberanalytics.com

For Ethyl 2-amino-4,6-dichloronicotinate, the FMO analysis based on DFT results would be key to predicting its reactivity:

Nucleophilic Sites: The regions of the molecule with the highest HOMO density (likely the amino group) are the most susceptible to attack by electrophiles.

Electrophilic Sites: The regions with the highest LUMO density (likely the carbon atoms attached to the chlorine atoms) are the most probable targets for nucleophiles.

The relative energies of the HOMO and LUMO determine whether a reaction is likely to proceed. For example, in a reaction with a nucleophile, the LUMO of Ethyl 2-amino-4,6-dichloronicotinate would interact with the HOMO of the nucleophile. A lower LUMO energy would indicate a more favorable interaction and higher reactivity towards nucleophiles. This analysis is crucial for predicting the regioselectivity of substitution reactions on the pyridine ring.

Reaction Pathway Modeling and Energy Barriers

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For Ethyl 2-amino-4,6-dichloronicotinate, reaction pathway modeling is employed to map out the energetic landscape of its transformations, such as nucleophilic substitution, cyclization, or dechlorination. These models are crucial for understanding reaction feasibility, predicting product formation, and optimizing synthesis conditions.

The primary method used for this purpose is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for systems of this size. nih.gov By calculating the potential energy surface, researchers can identify stationary points, which correspond to reactants, intermediates, products, and, most importantly, transition states. The energy difference between the reactants and a transition state is known as the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate, as described by transition state theory. nih.gov

For instance, in reactions involving the displacement of the chlorine atoms on the pyridine ring, computational models can predict whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a stable intermediate like a Meisenheimer complex. Theoretical studies on similar chlorinated aromatic compounds have investigated reaction pathways for dechlorination. For example, the dechlorination of octachlorodibenzo-p-dioxin (B131699) by a hydrogen atom was shown through DFT calculations to proceed via two potential pathways: direct chlorine abstraction or the formation of a σ-complex followed by chlorine elimination. nih.gov The calculations revealed that the activation energies for σ-complex formation were lower (approx. 5 kcal/mol) than for direct abstraction (approx. 9 kcal/mol), suggesting the former is a more likely pathway at lower temperatures. nih.gov

A hypothetical reaction pathway analysis for a substitution reaction on Ethyl 2-amino-4,6-dichloronicotinate might involve calculating the energy barriers for substitution at the C4 versus the C6 position. The model would compute the geometries and energies of the transition states for nucleophilic attack at each position, providing a quantitative prediction of regioselectivity.

Table 1: Hypothetical Energy Barriers for Nucleophilic Aromatic Substitution This table is illustrative and based on typical values found in computational studies of similar reactions.

| Reaction Step | Position of Attack | Calculated Energy Barrier (kcal/mol) | Reaction Type |

|---|---|---|---|

| Transition State 1 | C4 | 15.2 | Rate-determining step |

| Intermediate 1 | C4 | -5.8 | Meisenheimer complex |

| Transition State 2 | C6 | 18.7 | Rate-determining step |

These computational models provide a detailed, step-by-step view of the reaction, revealing the electronic and structural changes that occur and the energetic cost associated with each transformation. mdpi.commdpi.com

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. These models are invaluable in medicinal chemistry and materials science for predicting the properties of new, unsynthesized molecules, thereby guiding experimental efforts. For derivatives of Ethyl 2-amino-4,6-dichloronicotinate, QSRR studies can be used to predict reactivity in various chemical transformations or to estimate biological activity.

The development of a QSRR model involves calculating a set of numerical parameters, known as molecular descriptors, for each compound in a training set. chemrevlett.com These descriptors quantify various aspects of the molecule's topology, geometry, and electronic structure. A statistical method, most commonly Multiple Linear Regression (MLR), is then used to build an equation that relates a selection of these descriptors to the observed reactivity (e.g., reaction rate constant, equilibrium constant, or biological activity like IC50). chemrevlett.comnih.gov

For aminopyridine derivatives, relevant descriptors often include:

Quantum Chemical Descriptors: HOMO (Highest Occupied Molecular Orbital) energy, LUMO (Lowest Unoccupied Molecular Orbital) energy, HOMO-LUMO gap, dipole moment, and atomic charges. nih.govmdpi.com

Topological Descriptors: Wiener index and Randić connectivity index, which describe molecular branching and size. nih.gov

Thermodynamic Descriptors: Enthalpy of formation, Gibbs free energy.

A typical QSRR study on aminopyridine-based inhibitors, for example, might find that biological activity (log IC50) is influenced by the HOMO energy, dipole moment, and a connectivity index. nih.gov The resulting model is validated statistically using parameters like the coefficient of determination (R²), cross-validation (Q²), and Fischer statistics (F-test) to ensure its predictive power. nih.govresearchgate.net

Table 2: Example Molecular Descriptors Used in QSRR Models for Aminopyridine Derivatives This table presents a representative set of descriptors and hypothetical values to illustrate the data used in a QSRR analysis.

| Compound | Log(Reactivity) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Wiener Index |

|---|---|---|---|---|---|

| Derivative 1 | -0.85 | -6.12 | -1.25 | 2.5 | 345 |

| Derivative 2 | -1.10 | -6.25 | -1.18 | 3.1 | 368 |

| Derivative 3 | -0.92 | -6.18 | -1.33 | 2.8 | 352 |

The final QSRR equation allows for the in silico screening of virtual libraries of related compounds, prioritizing the synthesis of candidates with the most promising predicted reactivity or activity. tandfonline.com

Future Directions and Emerging Research Opportunities for Ethyl 2 Amino 4,6 Dichloronicotinate

The strategic importance of ethyl 2-amino-4,6-dichloronicotinate as a versatile building block in organic synthesis continues to inspire new avenues of research. Advances in technology and evolving chemical philosophies are paving the way for innovative approaches to its synthesis, derivatization, and application. The future of research concerning this compound is set to be shaped by the integration of computational tools, sustainable practices, rapid screening methods, and exploration into new scientific fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.